5,6-Dichlorobenzimidazole Hydrochloride
Übersicht
Beschreibung
5,6-Dichlorobenzimidazole Hydrochloride is a compound with a molecular formula of C7H5Cl3N2 and a molecular weight of 223.481 . It is used as a starting compound for the preparation of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), which is a powerful inhibitor of casein kinase-2 (CK-2) . It is also used to synthesize antibacterial benzimidazoles .
Synthesis Analysis
The synthesis of 5,6-Dichlorobenzimidazole Hydrochloride involves the use of 4,6-dichloropyrimidine, which is treated with ethanolic methylamine to afford the mono-chloro-substituted pyrimidine . This compound is then converted to diaminopyrimidine by adding the appropriate 4-(4-ethylpiperazin-1-yl)aniline in acetic acid or HCl/dioxane as a solvent .Molecular Structure Analysis
The molecular structure of 5,6-Dichlorobenzimidazole Hydrochloride is represented by the SMILES notation: C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl . This notation represents the structure of the compound in terms of the atoms present and their connectivity.Chemical Reactions Analysis
5,6-Dichlorobenzimidazole Hydrochloride is used as a starting compound for the preparation of 5,6-dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), which is a powerful inhibitor of casein kinase-2 (CK-2) . It is also used to synthesize antibacterial benzimidazoles .Physical And Chemical Properties Analysis
5,6-Dichlorobenzimidazole Hydrochloride is a white to yellow crystalline powder . The compound has a formula weight of 223.48 .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Benzimidazole derivatives, including 5,6-Dichlorobenzimidazole, have shown potential as anticancer agents . They can interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides .
Antiviral Agents
Benzimidazoles have been studied for their antiviral properties . For instance, substituted benzimidazoles have shown nanomolar activity against respiratory syncytial virus .
Anti-HIV Agents
Benzimidazoles, including 5,6-Dichlorobenzimidazole, have been researched for their potential anti-HIV properties .
Antihypertensive Agents
Benzimidazoles have been studied for their potential use as antihypertensive agents . This could be a promising area of research for 5,6-Dichlorobenzimidazole Hydrochloride.
Antidiabetic Agents
Benzimidazoles have also been researched for their potential antidiabetic properties . This suggests that 5,6-Dichlorobenzimidazole Hydrochloride could have potential applications in diabetes research.
Inhibitors of Protein Kinases
5,6-Dichlorobenzimidazole has been used in the synthesis of polyhalogenobenzimidazoles, which have shown inhibitory activity against casein kinases . This suggests potential applications in the study of protein kinases .
Wirkmechanismus
Target of Action
5,6-Dichlorobenzimidazole Hydrochloride primarily targets protein kinase CK2 . Protein kinases play important roles in key cellular processes, including the cell cycle, metabolism, and cell death . CK2 phosphorylates more than 300 protein substrates, remarkably increasing the level of total protein phosphorylation in the cell .
Mode of Action
5,6-Dichlorobenzimidazole Hydrochloride interacts with its targets as a typical ATP-competitive inhibitor . It inhibits CK2 and other classical eukaryotic protein kinases with different selectivity and potency .
Biochemical Pathways
The compound halts mRNA synthesis by phosphorylating the C-terminal domain of RNA polymerase II , making it inactive . It also interferes with DNA topoisomerase II , modulating the response to cytokines .
Result of Action
The compound blocks the human immunodeficiency virus (HIV) via RNA modification . It also inhibits cell cycle-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6-dichloro-1H-benzimidazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKILENXYURTTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichlorobenzimidazole Hydrochloride | |
CAS RN |
1087737-96-9 | |
Record name | 5,6-Dichlorobenzimidazole Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.